molecular formula C12H15NO3 B8758052 4-Acetamidophenethyl acetate

4-Acetamidophenethyl acetate

Cat. No. B8758052
M. Wt: 221.25 g/mol
InChI Key: HFHILDFXOFVBQH-UHFFFAOYSA-N
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Patent
US05225431

Procedure details

A solution of the product from step (b) (55.3 g) in methanol (250 ml) and 1N aqu. NaOH (500 ml) was stirred at room temperature for 1 hour. The methanol was evaporated in vacuo and the remaining aqueous solution adjusted to pH 4 (2N aqu. HCl), saturated with NaCl, and extracted with ethyl acetate (×3). The combined extracts were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give a brown oil which was flash chromatographed through a silica column using ethyl acetate and then crystallised from ethyl acetate to give the desired product (51.7 g).
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14](=[O:16])[CH3:15])=[CH:9][CH:8]=1)(=O)C.[OH-].[Na+]>CO>[OH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14](=[O:16])[CH3:15])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
55.3 g
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
chromatographed through a silica column
CUSTOM
Type
CUSTOM
Details
crystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(NC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: CALCULATEDPERCENTYIELD 115.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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